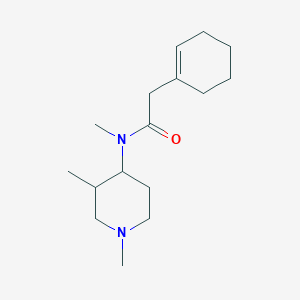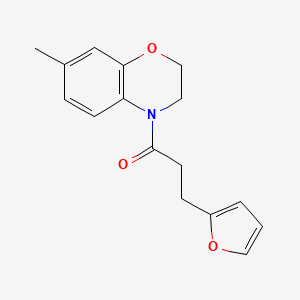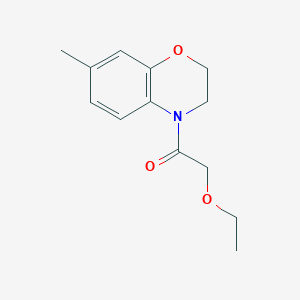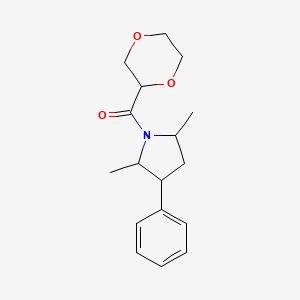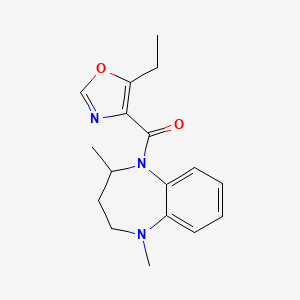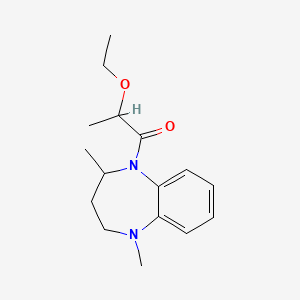
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide, also known as CP-544326, is a synthetic compound that has gained significant attention in the field of pharmaceuticals due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of certain enzymes and proteins that play a crucial role in the pathogenesis of these diseases, making it a potential drug candidate.
Mecanismo De Acción
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide exerts its pharmacological effects by selectively inhibiting the activity of a specific enzyme or protein. For example, it has been found to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. This inhibition leads to the accumulation of DNA damage and ultimately cell death, making it a potential treatment for cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has also been found to modulate the activity of certain neurotransmitters in the brain, making it a potential treatment for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide has several advantages for lab experiments, including its high yield and purity, making it suitable for further research and development. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for research on N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide, including further studies on its mechanism of action, optimization of its synthesis method, and clinical trials to evaluate its safety and efficacy as a potential treatment for various diseases. Additionally, research could focus on developing novel derivatives of this compound with improved pharmacological properties and fewer side effects.
Conclusion:
In conclusion, this compound is a synthetic compound with significant potential for therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a safe and effective drug candidate.
Métodos De Síntesis
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide can be synthesized through a series of chemical reactions involving the condensation of 2,5-dihydropyrrole with 4-bromo-3-nitrobenzoic acid, followed by reduction and amidation reactions. The final product is obtained in high yield and purity, making it suitable for further research and development.
Propiedades
IUPAC Name |
N-cyclohex-3-en-1-yl-4-(2,5-dihydropyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(18-15-6-2-1-3-7-15)14-8-10-16(11-9-14)19-12-4-5-13-19/h1-2,4-5,8-11,15H,3,6-7,12-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKPOKMUOBFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)C2=CC=C(C=C2)N3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


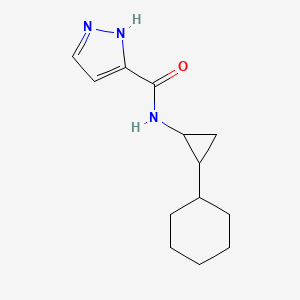
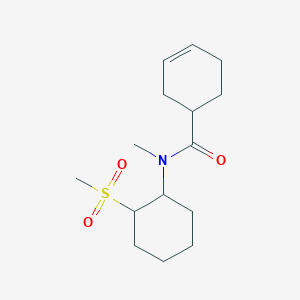
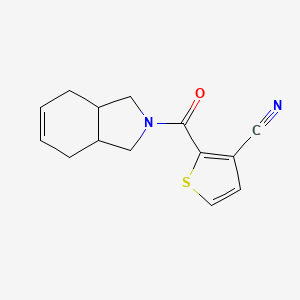

![N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B7592638.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
